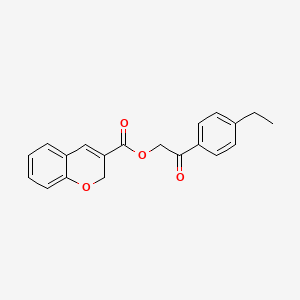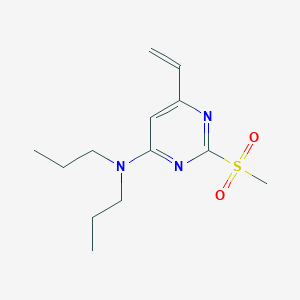
6-Ethenyl-2-(methanesulfonyl)-N,N-dipropylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methylsulfonyl group, two propyl groups, and a vinyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and agriculture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated pyrimidine derivative reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.
N,N-Dipropylation: The final step involves the alkylation of the pyrimidine nitrogen atoms with propyl halides under basic conditions.
Industrial Production Methods
Industrial production of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are some of the strategies that can be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the pyrimidine ring.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Epoxidation: Formation of 2-(Methylsulfonyl)-N,N-dipropyl-6-(epoxyethyl)pyrimidin-4-amine.
Dihydroxylation: Formation of 2-(Methylsulfonyl)-N,N-dipropyl-6-(1,2-dihydroxyethyl)pyrimidin-4-amine.
Reduction: Formation of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinyldihydropyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Agriculture: Pyrimidine derivatives are known for their herbicidal and fungicidal properties, making this compound a candidate for the development of new agrochemicals.
Biological Studies: The compound can be used in studies investigating the biological activities of pyrimidine derivatives, including their interactions with enzymes and receptors.
Material Science: The vinyl group in the compound allows for polymerization reactions, making it useful in the synthesis of functional materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in pyrimidine metabolism or signaling pathways. The methylsulfonyl group can enhance the compound’s binding affinity to its molecular targets, while the vinyl group can participate in covalent interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfonyl)ethanol: A simpler sulfone compound used in organic synthesis.
2-(4-Methylsulfonylphenyl)indole: A compound with dual antimicrobial and anti-inflammatory activities.
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: A compound with antibacterial activity against rice bacterial leaf blight.
Uniqueness
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. The presence of the vinyl group allows for further functionalization, while the pyrimidine ring provides a scaffold for interactions with biological targets. The methylsulfonyl group enhances the compound’s solubility and stability, making it a versatile compound for various applications.
Propiedades
Número CAS |
823220-83-3 |
|---|---|
Fórmula molecular |
C13H21N3O2S |
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
6-ethenyl-2-methylsulfonyl-N,N-dipropylpyrimidin-4-amine |
InChI |
InChI=1S/C13H21N3O2S/c1-5-8-16(9-6-2)12-10-11(7-3)14-13(15-12)19(4,17)18/h7,10H,3,5-6,8-9H2,1-2,4H3 |
Clave InChI |
QRGFGBFJDMXKOW-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=NC(=NC(=C1)C=C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


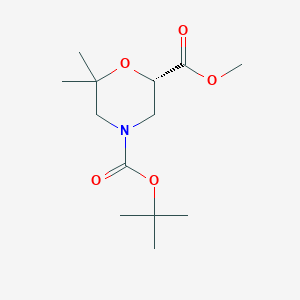

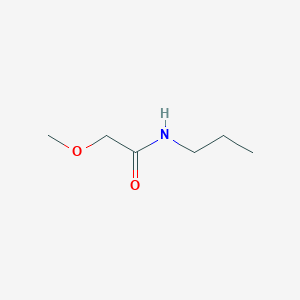
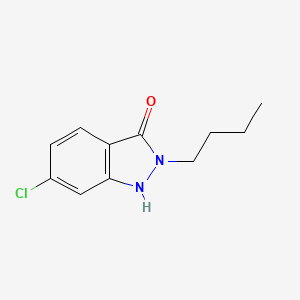

![(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925274.png)
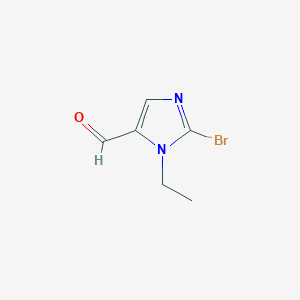
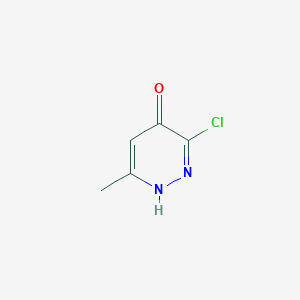
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)


![N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide](/img/structure/B12925311.png)
![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)
